4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine
CAS No.: 97817-23-7
Cat. No.: VC3743921
Molecular Formula: C6H9N3S
Molecular Weight: 155.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 97817-23-7 |
|---|---|
| Molecular Formula | C6H9N3S |
| Molecular Weight | 155.22 g/mol |
| IUPAC Name | 4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-amine |
| Standard InChI | InChI=1S/C6H9N3S/c7-6-9-4-1-2-8-3-5(4)10-6/h8H,1-3H2,(H2,7,9) |
| Standard InChI Key | YYZRTZLOUDOIGR-UHFFFAOYSA-N |
| SMILES | C1CNCC2=C1N=C(S2)N |
| Canonical SMILES | C1CNCC2=C1N=C(S2)N |
Introduction
4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine is a chemical compound that belongs to the thiazolopyridine class, which is known for its diverse biological activities. This compound is particularly interesting due to its structural features, which include a thiazole ring fused to a pyridine ring. The presence of an amine group at the 2-position of the pyridine ring makes it a versatile intermediate for further chemical modifications.
Biological Activities
While specific biological activities of 4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine are not detailed in the available literature, related compounds in the thiazolopyridine class have shown potential as inhibitors or modulators of various biological targets. For example, a derivative like 5-ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine targets PLK1, indicating potential applications in cancer research .
Synthesis and Derivatives
The synthesis of 4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine typically involves multi-step reactions that form the thiazolopyridine core followed by introduction of the amine group. Derivatives of this compound, such as N-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide and N-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide, have been reported with various biological activities .
Data Table: Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume